Ethyl 2-formylpent-4-en-1-oate
Description
Contextualization within the Ester Class of Organic Compounds
Ethyl 2-formylpent-4-en-1-oate is classified as an ester, a class of organic compounds derived from the reaction of a carboxylic acid with an alcohol. ontosight.aidokumen.pub Specifically, it is the ethyl ester of 2-formylpent-4-enoic acid. nih.gov The structure consists of an ethyl group (CH₃CH₂–) linked to the carboxyl group (–COO–) of the pentenoic acid backbone. ontosight.ai This ester functional group is a key feature, influencing the compound's physical and chemical properties, such as its reactivity and solubility in organic solvents. ontosight.ainih.gov
The nomenclature "ethyl...-oate" signifies the two components of the ester: the "ethyl" prefix denotes the alcohol origin (ethanol), and the "-oate" suffix replaces the "-oic acid" of the parent carboxylic acid. dokumen.pub This fundamental classification is crucial for understanding its behavior in chemical reactions, as esters are known to participate in a wide array of transformations.
Significance of Multifunctionalized Pentenoic Acid Derivatives in Synthetic Organic Chemistry
Pentenoic acid and its derivatives are valuable platform chemicals, often derived from biomass sources like γ-valerolactone (GVL), which can be obtained from lignocellulose. universiteitleiden.nl The presence of multiple functional groups within a single molecule, as seen in this compound, is of high strategic importance in organic synthesis. Such multifunctional compounds offer synthetic chemists a platform to build molecular complexity efficiently. ontosight.ai
Derivatives of pentenoic acid are utilized in a variety of industrial and research applications. universiteitleiden.nlontosight.ai They serve as precursors in the synthesis of fragrances, flavors, pharmaceuticals, and agrochemicals. ontosight.aiontosight.ai The ability to selectively react one functional group while preserving another allows for a stepwise and controlled construction of target molecules, making these derivatives highly sought after in the development of new materials and biologically active compounds. ontosight.aiuniversiteitleiden.nl For instance, pentenoic acid derivatives are investigated for the synthesis of adipic acid and ε-caprolactam, key monomers for nylon production. universiteitleiden.nl
Strategic Importance as a Versatile Building Block in Chemical Synthesis
The strategic value of this compound lies in its identity as a versatile building block. ontosight.ai Its chemical structure contains three distinct functional groups that can be manipulated in synthesis: an ethyl ester, a formyl group (an aldehyde), and a terminal alkene (a double bond). ontosight.ai This trifunctionality provides multiple reaction handles for chemists to exploit.
The aldehyde group can undergo nucleophilic additions, reductions to an alcohol, or oxidations to a carboxylic acid. The alkene can participate in addition reactions, epoxidation, or metathesis. The ester group can be hydrolyzed to a carboxylic acid or undergo transesterification. ontosight.aimolaid.com This versatility allows the compound to be a starting point for a diverse range of more complex molecules through reactions like condensations, cycloadditions, and reductions. ontosight.ai
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | nih.gov |
| Molecular Weight | 156.18 g/mol | nih.gov |
| IUPAC Name | ethyl 2-formylpent-4-enoate | nih.gov |
| CAS Number | 36873-45-7 | nih.gov |
| XLogP3 | 1.3 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Exact Mass | 156.078644241 Da | nih.gov |
| Monoisotopic Mass | 156.078644241 Da | nih.gov |
Overview of Research Trajectories and Scholarly Interest for this compound
Scholarly interest in this compound and related structures is primarily driven by their utility in synthesizing valuable target molecules. ontosight.ai Research trajectories focus on leveraging its multiple functional groups to create compounds for the pharmaceutical and agrochemical industries. ontosight.aithegoodscentscompany.com
A significant area of application is in the preparation of insecticides. google.com For example, related formyl pentenoate structures are patented as key intermediates in the synthesis of highly active insecticidal esters. google.com The synthetic routes described often involve the careful manipulation of the formyl and ester groups to build the final pesticidal product. google.com
Furthermore, the general class of pentenoic acid esters is explored for a wide range of applications, from flavor and fragrance agents to precursors for complex chemical syntheses. ontosight.aithegoodscentscompany.comnih.gov The reactivity of the alkene and carbonyl groups makes them ideal candidates for participating in various carbon-carbon bond-forming reactions, which are central to modern organic synthesis. The potential to derive these building blocks from renewable biomass sources also fuels research into their efficient synthesis and application. universiteitleiden.nl
Structure
3D Structure
Properties
CAS No. |
36873-45-7 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 2-formylpent-4-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-5-7(6-9)8(10)11-4-2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
YUPFMQXKQATEPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Formylpent 4 En 1 Oate
Historical Development of Synthetic Routes to Formyl Esters and Related α,β-Unsaturated Systems
The synthesis of α,β-unsaturated carbonyl compounds, including aldehydes and esters, has been a central theme in organic chemistry for over a century. organic-chemistry.org Early methods often relied on classic condensation reactions. The aldol (B89426) condensation, for instance, provided a foundational route to α,β-unsaturated aldehydes and ketones through the reaction of enolates with carbonyl compounds, followed by dehydration. Similarly, the Claisen condensation has been a cornerstone for the synthesis of β-keto esters from the reaction of two ester molecules in the presence of a strong base. chemsynthesis.comresearchgate.net This reaction proceeds via an ester enolate nucleophile attacking the carbonyl of another ester, followed by the expulsion of an alkoxide. chemsynthesis.comresearchgate.net
The introduction of a formyl group at the α-position of an ester, a key feature of the target molecule, has historically been achieved through variations of the Claisen condensation, specifically by using a formate (B1220265) ester as one of the coupling partners. rsc.org This approach, often referred to as formylation, introduces the desired aldehyde functionality directly at the carbon adjacent to the ester carbonyl.
Another historically significant method for formylation is the Vilsmeier-Haack reaction. researchgate.netorganic-chemistry.orggoogle.com This reaction typically involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). researchgate.netorganic-chemistry.orgresearchgate.net While primarily used for aromatic systems, its principles have influenced the development of other formylation techniques.
These foundational reactions, while powerful, often required harsh conditions and sometimes lacked the high selectivity demanded for complex molecule synthesis. This set the stage for the development of more refined and controlled synthetic methodologies in the contemporary era.
Contemporary Approaches for the Preparation of Ethyl 2-formylpent-4-en-1-oate
Modern synthetic chemistry offers a toolkit of highly selective and efficient reactions that can be applied to the synthesis of complex molecules like this compound. These methods provide greater control over the formation of the α-formyl-α,β-unsaturated ester moiety.
Directed Formylation Strategies of Pentenoic Esters
A primary strategy for the synthesis of the target molecule is the directed formylation of a suitable precursor, such as ethyl pent-4-enoate (B1234886). The crossed Claisen condensation is a viable and direct method for this transformation. rsc.org In this approach, the enolate of ethyl pent-4-enoate is generated using a strong base and then reacted with an electrophilic formylating agent like ethyl formate.
The reaction is typically carried out in an aprotic solvent at low temperatures to control the reactivity of the enolate and minimize side reactions. The choice of base is critical to ensure efficient deprotonation of the pentenoate ester without promoting self-condensation.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |
| Ethyl pent-4-enoate | Ethyl formate | Sodium ethoxide | Ethanol (B145695) | 0 to reflux |
| Ethyl pent-4-enoate | Ethyl formate | Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | -78 to 0 |
This table presents plausible conditions for the directed formylation of ethyl pent-4-enoate based on general Claisen condensation principles.
Chemo- and Regioselective Synthesis via Carbon-Carbon Bond Formation Reactions
The construction of the this compound scaffold can also be achieved through strategic carbon-carbon bond formation reactions that build the molecule from smaller fragments.
One such approach is the Wittig reaction or its variants like the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgasianpubs.orgresearchgate.net These reactions are powerful tools for the stereoselective synthesis of alkenes. For the target molecule, a stabilized phosphorus ylide containing the ethyl ester functionality, such as ethyl (triphenylphosphoranylidene)acetate, could be reacted with a suitable three-carbon aldehyde that already contains the formyl group and the terminal alkene, or a precursor to these functionalities.
An alternative carbon-carbon bond-forming strategy is the aldol condensation . A plausible route would involve the reaction of propenal (acrolein) with ethyl glyoxylate (B1226380) in the presence of a suitable catalyst. The initial aldol adduct would be a β-hydroxy-α-keto ester, which upon dehydration would yield the desired α,β-unsaturated system. The formyl group would then need to be introduced, potentially through a subsequent formylation step.
| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Catalysts |
| Wittig Reaction | Propenal | Ethyl (triphenylphosphoranylidene)acetate | - |
| Aldol Condensation | Propenal | Ethyl glyoxylate | Proline, Et3N |
This table outlines potential carbon-carbon bond formation strategies for the synthesis of the this compound backbone.
Cascade Reactions and One-Pot Syntheses of the this compound Scaffold
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of cascade and one-pot reactions. organic-chemistry.org These processes combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.
A hypothetical one-pot synthesis of this compound could begin with the oxidation of a suitable alcohol precursor, followed by an in-situ Wittig reaction. organic-chemistry.org For example, the oxidation of but-3-en-1-ol to but-3-enal, which is then immediately trapped by a phosphorus ylide bearing both the ester and a masked formyl group, could streamline the synthesis.
Another one-pot approach could involve a tandem reaction sequence where a precursor is sequentially functionalized. For instance, a suitable starting material could undergo hydroformylation to introduce the aldehyde, followed by an elimination reaction to generate the α,β-unsaturation.
Precursor Chemistry and Synthesis of Advanced Intermediates
The availability and synthesis of key precursors are critical for the successful synthesis of this compound. The pentenoic acid framework is the logical starting point for building the target molecule.
Synthesis and Functionalization of Key Pentenoic Acid Derivatives
The primary precursor for the target molecule is pent-4-enoic acid or its ethyl ester. Pent-4-enoic acid can be synthesized through various methods, including the reaction of allyl chloride with diethyl malonate, followed by saponification and decarboxylation. google.com
Esterification of pent-4-enoic acid to its corresponding ethyl ester, ethyl pent-4-enoate, is a straightforward process. This is typically achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Utility of Ethyl 4-pentenoate as a Precursor in Chain Elongation Strategies
Ethyl 4-pentenoate serves as a readily available and versatile starting material for the synthesis of this compound. hmdb.cascbt.comcymitquimica.comnih.govthegoodscentscompany.com The core transformation involves a chain elongation strategy, specifically the introduction of a formyl group at the α-carbon (the carbon atom adjacent to the ester carbonyl group). This process effectively adds one carbon atom to the main chain at a key position, converting the five-carbon backbone of the precursor into a six-carbon functionalized product.
The most common and direct method for this transformation is the Claisen condensation, a carbon-carbon bond-forming reaction. In this strategy, Ethyl 4-pentenoate acts as the nucleophile (after deprotonation at the α-carbon by a strong base) and a suitable formylating agent, such as ethyl formate, acts as the electrophile. The reaction proceeds by nucleophilic acyl substitution, where the enolate of Ethyl 4-pentenoate attacks the carbonyl carbon of ethyl formate. Subsequent loss of an ethoxide group and acidification yields the target β-keto ester, which in this case is this compound. This method is highly effective as it directly installs the desired functionality in a single synthetic step.
The presence of the terminal double bond in Ethyl 4-pentenoate remains intact during this process, making it a valuable precursor for synthesizing molecules that retain this unsaturated feature for further chemical modifications.
Exploration of Diverse Formylating Agents and their Mechanistic Implications
The selection of the formylating agent is critical in the synthesis of this compound as it directly influences reaction conditions, efficiency, and mechanism. wikipedia.org A formylating agent is a reagent that delivers a formyl group (-CH=O) to a substrate. wikipedia.org
Several agents can be employed for the α-formylation of esters like Ethyl 4-pentenoate. wikipedia.org
Formate Esters (e.g., Ethyl Formate): This is the most classic and widely used agent for this type of transformation via the Claisen condensation.
Mechanism: The reaction requires a stoichiometric amount of a strong base (e.g., sodium ethoxide) to generate the enolate of Ethyl 4-pentenoate. This enolate then performs a nucleophilic attack on the carbonyl carbon of ethyl formate. A tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide ion to yield the sodium salt of the product enolate. An acidic workup is required to protonate the enolate and afford the final product, this compound.
N,N-Dimethylformamide (DMF): In conjunction with activating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride, DMF can serve as a formylating agent through the Vilsmeier-Haack reaction. wikipedia.orgresearchgate.net While more commonly used for aromatic compounds, it can be adapted for enolizable esters.
Mechanism: DMF reacts with phosphorus oxychloride to form the electrophilic Vilsmeier reagent, a chloroiminium ion. The ester enolate attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate releases the formyl group and regenerates the amine.
Carbon Monoxide (CO): Formylation using carbon monoxide represents a highly atom-economical approach, although it often requires transition-metal catalysis and high pressures. wikipedia.orgrsc.org
Mechanism: The mechanism is complex and catalyst-dependent, but generally involves the formation of a metal-enolate complex. This complex then undergoes migratory insertion of carbon monoxide, followed by reductive elimination or hydrolysis to yield the α-formyl ester.
N-Formylsaccharin: This solid, stable reagent has been explored as an effective formylating agent, particularly in the context of green chemistry and mechanochemistry. nih.gov
Mechanism: N-Formylsaccharin acts as an electrophilic formyl source. The reaction can be promoted by a base to generate the ester enolate, which then attacks the formyl carbonyl of the N-formylsaccharin. The saccharin (B28170) moiety is a good leaving group, facilitating the reaction. nih.gov
Table 1: Comparison of Common Formylating Agents
| Formylating Agent | Typical Coreactant/Condition | Mechanistic Pathway | Key Advantages |
| Ethyl Formate | Strong Base (e.g., NaOEt) | Claisen Condensation | Well-established, readily available reagents |
| N,N-Dimethylformamide | POCl₃ or (COCl)₂ | Vilsmeier-Haack Reaction | Forms a highly reactive electrophile |
| Carbon Monoxide | Transition Metal Catalyst | Carbonylation | High atom economy |
| N-Formylsaccharin | Base | Nucleophilic Acyl Substitution | Solid, stable reagent, suitable for green methods nih.gov |
Innovations in Green Chemistry for this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.
Development of Environmentally Benign Solvent Systems or Solvent-Free Protocols
The choice of solvent is a major focus in green chemistry, as solvents constitute a large portion of the waste generated in chemical synthesis. Traditional solvents for reactions like the Claisen condensation often include volatile organic compounds (VOCs) such as benzene (B151609) or diethyl ether. Research has focused on identifying greener alternatives.
Ethyl Acetate: This solvent is considered a greener alternative to many chlorinated and aromatic solvents. nih.govrsc.org It has a favorable environmental profile and can be effective for various organic transformations. nih.govrsc.org Its use in the synthesis of this compound could significantly reduce the environmental impact of the process.
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, 2-MeTHF is an excellent green alternative to solvents like tetrahydrofuran (THF). researchgate.net It has a higher boiling point and is more stable, making it a safer and more environmentally friendly option for reactions requiring an ethereal solvent. researchgate.net
Solvent-Free Protocols (Mechanochemistry): An even more sustainable approach is the elimination of solvents altogether. nih.gov Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, has been successfully applied to formylation reactions using solid reagents like N-formylsaccharin. nih.gov This approach minimizes waste, reduces energy consumption, and can lead to faster reaction times. nih.gov
Application of Catalytic Methodologies for Enhanced Sustainability and Efficiency
Switching from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, as it reduces waste and often allows for milder reaction conditions.
Catalytic Base: The traditional Claisen condensation requires at least one full equivalent of a strong base. The development of methods that use only a catalytic amount of a base would significantly improve the sustainability of the synthesis. This can be challenging due to the equilibrium of the reaction but can be achieved using techniques that remove the product from the reaction mixture as it forms.
Photoredox Catalysis: Modern synthetic methods are exploring photoredox catalysis for the functionalization of carbonyl compounds. nih.govnih.govsciencedaily.com A potential green pathway could involve the in situ generation of an ester α-radical from Ethyl 4-pentenoate using a photocatalyst and light. nih.govnih.gov This radical could then be trapped by a formylating agent. This approach avoids the need for strong bases and often proceeds under very mild conditions. nih.govnih.gov
Heterogeneous Catalysts: Utilizing solid-supported catalysts (heterogeneous catalysts) can simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process. rsc.org For instance, a solid base catalyst could potentially be used for the formylation reaction, replacing soluble bases that require aqueous workup and generate salt waste.
Atom Economy and Reaction Efficiency Analysis in Synthesis Planning
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comwikipedia.org The goal is to maximize the incorporation of reactant atoms into the product, thereby minimizing waste. jocpr.comwikipedia.org
The atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org
Let's analyze the atom economy for the synthesis of this compound via the Claisen condensation of Ethyl 4-pentenoate with ethyl formate, using sodium ethoxide as the base.
Reaction: Ethyl 4-pentenoate + Ethyl Formate → (in the presence of NaOEt, followed by H⁺ workup) → this compound + Ethanol + (Na⁺ salt from workup)
For the calculation of atom economy, we consider only the reactants that are incorporated into the final product and the main byproducts. The base (NaOEt) and the acid for workup are often considered reagents rather than reactants in the ideal atom economy calculation, but in reality, they contribute to the waste stream. The ideal reaction for atom economy purposes is the net transformation.
Simplified Reaction for Calculation: C₇H₁₂O₂ (Ethyl 4-pentenoate) + C₃H₆O₂ (Ethyl Formate) → C₈H₁₂O₃ (Product) + C₂H₆O (Ethanol)
Table 2: Atom Economy Calculation
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl 4-pentenoate | C₇H₁₂O₂ | 128.17 | Reactant |
| Ethyl Formate | C₃H₆O₂ | 74.08 | Reactant |
| This compound | C₈H₁₂O₃ | 156.18 | Desired Product |
| Ethanol | C₂H₆O | 46.07 | Byproduct |
Calculation:
Sum of Molecular Weights of Reactants = 128.17 + 74.08 = 202.25 g/mol
Molecular Weight of Desired Product = 156.18 g/mol
% Atom Economy = (156.18 / 202.25) x 100 = 77.2%
An atom economy of 77.2% is respectable for a condensation reaction. However, it highlights that a significant portion of the reactant mass (22.8%) ends up as a byproduct (ethanol). Synthesis strategies that could potentially improve upon this, such as a direct catalytic carbonylation/formylation, would be considered "greener" from an atom economy perspective, as they could theoretically approach 100% atom economy. jocpr.comscranton.edu
Elucidation of Reaction Mechanisms and Diverse Organic Transformations of Ethyl 2 Formylpent 4 En 1 Oate
Mechanistic Studies of the Aldehyde Functional Group Reactivity
The aldehyde functional group in Ethyl 2-formylpent-4-en-1-oate is a primary site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon.
Nucleophilic Addition Reactions and Subsequent Condensation Pathways
The electron-deficient carbonyl carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. This initial nucleophilic addition can be followed by a condensation reaction, typically involving the loss of a small molecule like water, to form a more stable product.
Common nucleophiles that react with aldehydes include organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, amines, and ylides. For instance, the reaction with a Grignard reagent would lead to the formation of a secondary alcohol.
Condensation reactions, such as the Knoevenagel condensation, can occur with active methylene (B1212753) compounds in the presence of a base. This reaction would involve the formation of a new carbon-carbon double bond.
| Nucleophile/Reagent | Reaction Type | Product Type |
| Grignard Reagent (R-MgX) | Nucleophilic Addition | Secondary Alcohol |
| Primary Amine (R-NH2) | Nucleophilic Addition/Condensation | Imine |
| Active Methylene Compound | Knoevenagel Condensation | α,β-Unsaturated Ester |
| Wittig Reagent (Ph3P=CHR) | Wittig Reaction | Alkene |
Selective Reduction Strategies of the Formyl Moiety
The selective reduction of the aldehyde group in the presence of the terminal alkene and the ester functionality is a key transformation. The choice of reducing agent is crucial to achieve this chemoselectivity.
Mild reducing agents are generally required to avoid the reduction of the ester and the alkene. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for the selective reduction of aldehydes and ketones. Other more specialized reagents can also be employed to enhance selectivity.
| Reducing Agent | Selectivity | Product |
| Sodium Borohydride (NaBH4) | High for aldehyde over ester and alkene | Primary Alcohol |
| Diisobutylaluminium Hydride (DIBAL-H) | Can be selective at low temperatures | Primary Alcohol |
| Catalytic Hydrogenation (e.g., Pd/C) | May also reduce the alkene | Primary Alcohol |
Controlled Oxidation Pathways and Product Diversification
The aldehyde group can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The challenge in a molecule like this compound would be to avoid oxidation of the terminal alkene.
Mild oxidizing agents are preferred to achieve selective oxidation of the aldehyde. Reagents such as silver oxide (Tollens' reagent) or buffered potassium permanganate (B83412) can be effective.
| Oxidizing Agent | Product |
| Silver Oxide (Ag2O) | Carboxylic Acid |
| Potassium Permanganate (KMnO4, cold, dilute) | Carboxylic Acid |
| Jones Reagent (CrO3/H2SO4) | Carboxylic Acid (may affect alkene) |
Transformations Involving the Terminal Alkene Moiety
The terminal alkene in this compound provides a handle for various carbon-carbon bond-forming reactions and functional group interconversions.
Cycloaddition Reactions (e.g., [4+2] Diels-Alder, [2+2] Cycloadditions) for Annulation Strategies
The terminal alkene can act as a dienophile in Diels-Alder reactions or participate in [2+2] cycloadditions to construct cyclic systems.
In a [4+2] Diels-Alder reaction, the alkene of this compound would react with a conjugated diene to form a six-membered ring. The presence of the electron-withdrawing formyl and ester groups can enhance the reactivity of the alkene as a dienophile.
Photochemical [2+2] cycloadditions with another alkene can lead to the formation of a cyclobutane (B1203170) ring, a structural motif present in various natural products and bioactive molecules.
| Reaction Type | Reactant | Product |
| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexene |
| [2+2] Photocycloaddition | Alkene | Substituted Cyclobutane |
Electrophilic Additions and Functionalization of the Olefin
The electron-rich double bond of the terminal alkene is susceptible to attack by electrophiles. This allows for the introduction of a variety of functional groups at the terminal carbons.
Common electrophilic addition reactions include the addition of halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl). The regioselectivity of the addition of hydrogen halides typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.
| Electrophile | Reagent | Product |
| Halogen | Br2, Cl2 | Dihaloalkane |
| Hydrogen Halide | HBr, HCl | Haloalkane (Markovnikov addition) |
| Water (acid-catalyzed) | H3O+ | Alcohol (Markovnikov addition) |
Metathesis Reactions for Olefin Derivatization and Polymerization
The terminal alkene in this compound is a suitable substrate for various olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. These reactions are typically catalyzed by ruthenium or molybdenum complexes and can be used for both derivatization and polymerization.
Ring-Closing Metathesis (RCM): While this compound itself will not undergo RCM, derivatization to introduce a second terminal alkene can lead to the formation of cyclic compounds. For instance, allylation of the formyl group followed by RCM could yield a seven-membered ring, a valuable scaffold in natural product synthesis.
Cross-Metathesis (CM): Cross-metathesis with other olefins offers a straightforward method to introduce new functional groups. The reaction with electron-deficient olefins like acrylates is expected to be efficient. The general reaction scheme for the cross-metathesis of this compound is depicted below:
where R represents the remainder of the this compound molecule.
Ring-Opening Metathesis Polymerization (ROMP): While this compound is not a cyclic olefin and therefore will not directly undergo ROMP, it can be used as a chain-transfer agent to control the molecular weight of polymers produced from ROMP of cyclic olefins like norbornene. Alternatively, it can be incorporated into a monomer that is then subjected to ROMP.
Acyclic Diene Metathesis (ADMET) Polymerization: If this compound were to be dimerized through a process like a reductive coupling of the aldehyde, the resulting diene could undergo ADMET polymerization to yield functionalized polymers.
Interactive Data Table: Expected Outcomes of Metathesis Reactions with this compound
| Reaction Type | Reactant(s) | Catalyst | Expected Product | Potential Application |
| Cross-Metathesis | This compound, Methyl acrylate | Grubbs' 2nd Gen. | Ethyl 2-formylhept-2,6-dienedioate | Synthesis of functionalized dienes |
| Cross-Metathesis | This compound, Styrene | Hoveyda-Grubbs' 2nd Gen. | Ethyl 2-formyl-7-phenylhept-4-enoate | Introduction of aromatic moieties |
| RCM (of derivative) | Allylated this compound | Grubbs' 1st Gen. | Dihydrooxepine derivative | Synthesis of heterocyclic compounds |
Ester Reactivity: Hydrolysis, Transesterification, and Ammonolysis
The ethyl ester functionality of this compound can undergo nucleophilic acyl substitution reactions, providing access to other carboxylic acid derivatives.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while saponification with a base like sodium hydroxide (B78521) is irreversible. wikipedia.org The presence of the α-formyl group may slightly hinder the reaction due to steric effects. arkat-usa.orgresearchgate.net
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This is an equilibrium-controlled reaction, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com
Ammonolysis: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide. This reaction is generally slower than hydrolysis and often requires heating.
Interactive Data Table: Predicted Conditions for Ester Transformations of this compound
| Transformation | Reagents | Conditions | Product |
| Hydrolysis (Acidic) | H₂O, H₂SO₄ (cat.) | Reflux | 2-formylpent-4-enoic acid |
| Hydrolysis (Basic) | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | Room Temp. | 2-formylpent-4-enoic acid |
| Transesterification | Benzyl alcohol, NaOBn (cat.) | Reflux | Benzyl 2-formylpent-4-en-1-oate |
| Ammonolysis | NH₃ (excess), EtOH | Sealed tube, heat | 2-formylpent-4-enamide |
Multi-Component Reactions and Sequential Transformations Incorporating this compound
The presence of both an aldehyde and an ester in this compound makes it an ideal candidate for multi-component reactions (MCRs) and sequential transformations. MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govnih.govscribd.com
Potential Multi-Component Reactions:
Passerini Reaction: A three-component reaction between a carboxylic acid, an isocyanide, and the aldehyde group of this compound would yield an α-acyloxy carboxamide.
Ugi Reaction: A four-component reaction involving an amine, a carboxylic acid, an isocyanide, and the aldehyde of this compound would produce a bis-amide.
Biginelli-type Reaction: The aldehyde functionality could participate in a reaction with a β-ketoester and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.
Sequential Transformations: The different reactivity of the functional groups can be exploited in sequential reactions. For example, the aldehyde could first undergo a Wittig reaction to extend the carbon chain, followed by a metathesis reaction on the terminal alkene.
Stereoselective Transformations and Chiral Auxiliary Strategies
The α-carbon of this compound is a stereocenter, and its stereochemistry can be controlled or influenced in various reactions.
Stereoselective Transformations:
Aldol (B89426) Addition: The enolate of the ester can react with other aldehydes in a stereoselective manner, controlled by the reaction conditions and reagents.
Michael Addition: The α,β-unsaturated system that can be formed from the aldehyde can undergo stereoselective Michael additions.
Reduction: The stereoselective reduction of the aldehyde would yield a chiral alcohol.
Chiral Auxiliary Strategies: To achieve high levels of stereocontrol, a chiral auxiliary can be temporarily incorporated into the molecule. wikipedia.org For example, the ester could be transesterified with a chiral alcohol, such as a derivative of valine or phenylalanine. The chiral auxiliary would then direct the stereochemical outcome of subsequent reactions at the α-position. wikipedia.org After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the formation of stereocenters. wikipedia.org
Applications of Ethyl 2 Formylpent 4 En 1 Oate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Natural Products
While specific examples of the direct use of ethyl 2-formylpent-4-en-1-oate in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs suggest its utility as a versatile precursor. The combination of an α-formyl ester and a terminal olefin offers multiple reaction sites for strategic bond formations. Natural products often feature intricate carbon skeletons and diverse functional groups, and the reactivity of this compound could be harnessed in various synthetic strategies aimed at achieving such complexity. The aldehyde can undergo a range of nucleophilic additions and condensations, while the activated alkene is amenable to cycloadditions and other carbon-carbon bond-forming reactions.
Key Intermediate for Pharmaceutical Building Blocks and Active Pharmaceutical Ingredients (APIs)
The structural features of this compound make it a valuable intermediate for the synthesis of various pharmaceutical building blocks and active pharmaceutical ingredients (APIs).
Utilization in the Synthesis of Heterocyclic Compounds (e.g., Pyrimidine (B1678525) Derivatives)
One of the most significant applications of α-formyl esters is in the synthesis of heterocyclic compounds, particularly pyrimidines. researchgate.net The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous biologically active compounds and therapeutic agents. The synthesis of a pyrimidine ring can be achieved through the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg this compound can serve as the three-carbon component in this type of reaction.
The general reaction scheme for the synthesis of pyrimidine derivatives from an α-formyl ester is presented below:
| Reactant 1 | Reactant 2 | Product |
| This compound | Urea | Substituted Pyrimidine |
| This compound | Guanidine | Substituted Pyrimidine |
| This compound | Amidine | Substituted Pyrimidine |
This table illustrates the versatility of this compound in reacting with different N-C-N containing compounds to form a variety of substituted pyrimidines, which are key scaffolds in many pharmaceutical compounds.
Role in the Construction of Chiral Drug Scaffolds
The development of chiral drugs is a cornerstone of modern pharmacology. While direct applications of this compound in the construction of chiral drug scaffolds are not specifically detailed in the available literature, its functional groups provide handles for asymmetric transformations. The aldehyde and the double bond can be subjected to various enantioselective reactions to introduce chirality. For instance, asymmetric hydrogenation of the double bond or enantioselective addition to the aldehyde could yield chiral intermediates. These chiral building blocks could then be elaborated into complex drug scaffolds.
Intermediate for Agrochemical Development and Analog Synthesis
The principles of rational drug design extend to the development of modern agrochemicals. The synthesis of novel and effective pesticides and herbicides often relies on the creation of diverse molecular libraries for screening.
Derivatization for Insecticidal Ester Development
Although specific research on the derivatization of this compound for insecticidal esters is not prominent, the inherent reactivity of the molecule allows for a wide range of chemical modifications. The ester and aldehyde functionalities can be transformed through various reactions to produce a library of analogs. For example, the aldehyde could be converted to an oxime or a hydrazone, and the ester could be transesterified with different alcohols. The resulting derivatives could then be tested for their insecticidal properties.
Synthesis of Novel Polymeric Materials and Functionalized Macromolecules
The presence of a terminal double bond in this compound makes it a potential monomer for polymerization reactions. The ability to incorporate functional groups like aldehydes and esters into a polymer backbone is of great interest for the development of functionalized macromolecules and novel materials. These materials could have applications in areas such as drug delivery, specialty coatings, and advanced composites. The aldehyde group, for instance, could be used for post-polymerization modification, allowing for the attachment of various molecules to the polymer chain.
Development of Ligands and Organocatalysts Incorporating the this compound Framework
A thorough review of scientific literature and chemical databases indicates that there are currently no published studies on the development of ligands or organocatalysts that incorporate the this compound framework. As such, there are no research findings or data to present on this topic.
Advanced Characterization and Analytical Techniques for Ethyl 2 Formylpent 4 En 1 Oate and Its Derivatives
Comprehensive Spectroscopic Elucidation of Molecular Structure
The definitive determination of the molecular structure of an organic compound like Ethyl 2-formylpent-4-en-1-oate would rely on a combination of modern spectroscopic techniques.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise connectivity and stereochemistry of the molecule.
¹H NMR: One-dimensional proton NMR would provide crucial information on the chemical environment of each hydrogen atom. The expected spectrum would show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the formyl proton (a singlet), the vinylic protons of the pentenoate backbone, and the proton at the chiral center. The integration of these signals would confirm the number of protons in each environment, and the coupling constants (J-values) would reveal the connectivity between adjacent protons.
¹³C NMR: Carbon-13 NMR would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and aldehyde, the olefinic carbons, the chiral center, and the carbons of the ethyl group.
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming the connectivity of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting the various functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, which would be valuable in determining the preferred conformation of the molecule.
A hypothetical data table for the expected ¹H NMR signals is presented below. Please note that these are estimated values and actual experimental data is not available.
| Proton | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Formyl H | 9.5 - 10.0 | s | - |
| Vinylic H (internal) | 5.7 - 5.9 | m | - |
| Vinylic H (terminal) | 5.0 - 5.3 | m | - |
| -OCH₂CH₃ | 4.1 - 4.3 | q | ~7.1 |
| H at C2 | 3.5 - 3.8 | m | - |
| Allylic CH₂ | 2.4 - 2.7 | m | - |
| -OCH₂CH₃ | 1.2 - 1.4 | t | ~7.1 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy would be utilized to identify the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands confirming the presence of an aldehyde, an ester, and a carbon-carbon double bond.
A table of expected characteristic FT-IR absorption bands is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1720 - 1740 |
| Ester C=O | Stretch | 1735 - 1750 |
| Alkene C=C | Stretch | 1640 - 1680 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-H (Aldehyde) | Stretch | 2820 - 2850 and 2720 - 2750 |
| C-H (Alkene) | Stretch | 3010 - 3095 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would provide an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, as the molecule would break apart in a predictable manner upon ionization.
Chromatographic Separation and Purity Assessment Methodologies
To isolate and purify this compound and to assess its purity, various chromatographic techniques would be employed.
High-Performance Liquid Chromatography (HPLC): HPLC would be a primary tool for both purification and purity analysis. A normal-phase or reversed-phase column could be used, with the choice of mobile phase depending on the polarity of the compound. A diode-array detector (DAD) or a UV detector would be suitable for detection.
Gas Chromatography (GC): Given the likely volatility of the compound, Gas Chromatography, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), would be an excellent method for assessing purity and identifying any volatile impurities. The choice of the GC column would be critical for achieving good separation.
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
If this compound or a suitable derivative can be obtained as a single crystal of sufficient quality, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. However, this is contingent on the ability to grow suitable crystals, which is not always feasible for oily or low-melting-point compounds.
Computational Chemistry and Theoretical Studies of Ethyl 2 Formylpent 4 En 1 Oate
Quantum Mechanical (QM) Investigations of Electronic Structure
Quantum mechanical methods are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. For Ethyl 2-formylpent-4-en-1-oate, these investigations would reveal key aspects of its chemical behavior.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy and distribution of these orbitals determine how the molecule interacts with other chemical species.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO would likely be localized around the carbon-carbon double bond (C=C) and the oxygen of the ester group, which are the most electron-rich regions. A higher HOMO energy would suggest greater nucleophilic character.
LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons. The LUMO is expected to be centered on the electron-deficient carbons of the carbonyl groups (both the formyl and the ester). A lower LUMO energy signifies a more electrophilic nature, making the molecule more susceptible to nucleophilic attack. youtube.comyoutube.com
The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis Data
| Parameter | Predicted Location | Predicted Energy (eV) | Implication |
| HOMO | C=C double bond, Ester Oxygen | - | Nucleophilic Reactivity |
| LUMO | Carbonyl Carbons (Formyl, Ester) | - | Electrophilic Reactivity |
| HOMO-LUMO Gap | - | - | Kinetic Stability & Reactivity |
| Note: Specific energy values require dedicated quantum mechanical calculations which are not currently available in published literature for this compound. |
Conformational Analysis and Stability of Isomeric Forms
This compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis would identify the most stable isomers and the energy barriers between them. This is critical as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. Theoretical calculations would map the potential energy surface to locate energy minima corresponding to stable conformers and transition states for their interconversion.
Charge Distribution and Electrostatic Potential Maps
Understanding the distribution of electron density across the molecule is essential. An electrostatic potential (ESP) map would visually represent the charge distribution. For this compound, it is expected that:
Regions of negative potential (typically colored red) would be found around the electronegative oxygen atoms of the carbonyl groups, indicating areas prone to electrophilic attack.
Regions of positive potential (typically colored blue) would be located around the hydrogen atoms and the carbonyl carbons, highlighting sites for potential nucleophilic attack.
This analysis provides a visual guide to the molecule's polarity and its likely points of interaction with other molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While QM methods provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. An MD simulation would model the movements of the atoms, providing insights into:
Conformational Flexibility: How the molecule's shape changes in a solution.
Solvent Effects: How the presence and type of solvent (e.g., water, ethanol) influence the molecule's structure and stability. The simulations would detail the formation of hydrogen bonds and other non-covalent interactions.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By calculating the energies of reactants, products, intermediates, and transition states, researchers can:
Determine the most likely reaction pathway.
Calculate the activation energy, which governs the reaction rate.
Visualize the geometry of the transition state, offering a deeper understanding of how bonds are formed and broken.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Biologically Active Analogs
Should this compound be identified as having biological activity, QSAR modeling would be a valuable next step. This computational technique establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of analogs, a predictive model can be built. This model would then be used to:
Predict the activity of new, unsynthesized analogs.
Guide the design of more potent or selective compounds by identifying the key structural features that influence activity.
Future Directions and Emerging Research Avenues for Ethyl 2 Formylpent 4 En 1 Oate
Exploration of Bio-catalyzed Transformations and Enzymatic Synthesis
The quest for greener and more selective chemical processes has propelled biocatalysis to the forefront of synthetic chemistry. The enzymatic synthesis of esters, in particular, has demonstrated considerable success, offering high yields and regioselectivity under mild conditions. nih.govmdpi.com Future research will likely focus on harnessing enzymes for the synthesis and transformation of Ethyl 2-formylpent-4-en-1-oate.
Key research objectives in this area include:
Enzymatic Esterification: Investigating the use of lipases to catalyze the esterification of a corresponding carboxylic acid precursor. The high regioselectivity of enzymes like immobilized lipase (B570770) B from Candida antarctica could be pivotal in achieving high-purity products. nih.gov
Selective Reduction: Exploring the use of alcohol dehydrogenases (ADHs) for the selective reduction of the formyl group to a primary alcohol, or the α,β-unsaturated bond, yielding chiral products with high enantiomeric excess.
Carbon-Carbon Bond Formation: Utilizing enzymes such as lyases or engineered synthases to catalyze the formation of the core carbon skeleton of this compound from simpler, bio-based precursors.
The development of robust enzymatic pathways would not only enhance the sustainability of its synthesis but also provide access to novel, chiral derivatives that are difficult to obtain through traditional chemical methods.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards continuous flow and automated processes, which offer enhanced safety, scalability, and efficiency compared to batch production. sigmaaldrich.com The integration of this compound synthesis into such platforms represents a significant engineering and chemical challenge, but one with substantial rewards. researchgate.netchemrxiv.org
Future work in this domain will likely involve:
Development of Flow Reactors: Designing and optimizing micro- or meso-scale flow reactors for key reaction steps in the synthesis of this compound, such as formylation, esterification, and olefination.
Automated Reaction Optimization: Employing automated platforms with in-line analytics (e.g., HPLC, MS) to rapidly screen reaction conditions and identify optimal parameters for yield and purity. sciforum.net This can significantly accelerate the development of robust synthetic protocols.
These advancements could transform the production of this compound from a laboratory-scale curiosity to an industrially viable process.
Development of Novel Organocatalytic and Asymmetric Synthesis Strategies
Organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules. The development of asymmetric routes to this compound and its derivatives is a fertile ground for research, as chirality can profoundly influence the biological activity and material properties of a compound. nih.govnih.gov
Promising avenues for exploration include:
Asymmetric Michael Additions: Using chiral amine or squaramide catalysts to direct the enantioselective Michael addition of nucleophiles to the α,β-unsaturated system of a precursor, establishing a key stereocenter. rsc.org
Enantioselective Formylation: Investigating chiral organocatalysts that can introduce the formyl group enantioselectively at the α-position of a suitable precursor.
Catalytic Cascade Reactions: Designing novel cascade reactions where multiple bonds and stereocenters are formed in a single, catalyst-controlled operation, providing rapid access to complex molecular architectures derived from the this compound scaffold.
Success in this area would provide access to a library of enantioenriched compounds with potential applications in pharmaceuticals and agrochemicals.
Applications in Materials Science, including Smart Materials and Responsive Systems
The inherent reactivity of this compound makes it an attractive building block for advanced materials. openaccessjournals.com The presence of multiple functional groups allows for its incorporation into polymers and other materials, imparting specific, tunable properties. researchgate.net
Future research could focus on:
Polymer Synthesis: Utilizing the terminal alkene for polymerization reactions (e.g., radical or metathesis polymerization) to create functional polymers. The pendant formyl and ester groups can then be used for post-polymerization modification, introducing a wide range of functionalities.
Smart Materials: Incorporating the molecule into hydrogels or elastomers. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, allowing for the creation of cross-linked networks that can respond to stimuli such as pH or the introduction of specific nucleophiles. fraunhofer.despringernature.com These materials could find applications in drug delivery, sensing, or self-healing systems. altlaboratories.com
Responsive Surfaces: Grafting this compound onto surfaces to create materials with tunable wettability or adhesive properties. The reactive aldehyde can be used to immobilize biomolecules or other functional entities.
The versatility of this compound could lead to the development of a new generation of materials with tailored and dynamic properties.
Synergistic Approaches: Combining Experimental and Computational Methodologies for Accelerated Discovery
The integration of computational chemistry with experimental work offers a powerful strategy to accelerate the discovery and optimization of new synthetic routes and applications. rsc.org For a molecule like this compound, this synergy is particularly valuable.
Key areas for collaborative research include:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and understand the origins of selectivity in catalytic reactions. This insight can guide the design of more efficient catalysts and reaction conditions.
Catalyst Design: Employing computational screening to identify promising new organocatalysts or enzyme variants for specific transformations, reducing the experimental effort required for catalyst discovery.
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or material properties of derivatives of this compound. nih.goveurjchem.com This can help prioritize synthetic targets and guide the design of molecules with desired characteristics.
By combining the predictive power of computation with the rigor of experimental validation, researchers can navigate the vast chemical space associated with this compound more efficiently, leading to faster innovation.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing Ethyl 2-formylpent-4-en-1-oate, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical. For NMR, key signals include the aldehyde proton (δ ~9-10 ppm), ester carbonyl (δ ~165-175 ppm in ¹³C), and the pent-4-en-1-oate backbone (olefinic protons δ ~5-6 ppm). IR should confirm the aldehyde (stretch ~2800 cm⁻¹) and ester carbonyl (~1720 cm⁻¹). MS data should align with the molecular ion peak (C₈H₁₂O₃, m/z ≈ 156.16). Cross-validate with literature and ensure purity via chromatographic methods (e.g., HPLC) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Common methods include:
-
Aldehyde introduction : Formylation of ethyl pent-4-en-1-oate via Vilsmeier-Haack reaction.
-
Esterification : Reaction of 2-formylpent-4-enoic acid with ethanol under acid catalysis.
Optimize yields by controlling temperature (e.g., 0–5°C for formylation) and stoichiometry. Document reaction conditions (solvent, catalyst, time) rigorously to ensure reproducibility .Synthetic Route Key Conditions Yield Range Vilsmeier-Haack formylation POCl₃/DMF, 0°C → RT, 12h 60-75% Acid-catalyzed esterification H₂SO₄, ethanol reflux, 6h 70-85%
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and transition states. Compare dienophile (aldehyde/ester) reactivity with dienes (e.g., cyclopentadiene). Validate predictions experimentally via kinetic studies under varying temperatures and solvents. Reference computational protocols from peer-reviewed studies and ensure alignment with experimental IRC (Intrinsic Reaction Coordinate) analysis .
Q. What strategies resolve contradictions in reported enantiomeric purity of this compound synthesized via asymmetric catalysis?
- Methodological Answer : Discrepancies may arise from chiral stationary phase selection in HPLC or NMR solvent effects. To address:
Compare chiral columns (e.g., Chiralpak IB vs. AD-H) for HPLC analysis.
Use chiral shift reagents (e.g., Eu(hfc)₃) in ¹H NMR to enhance splitting.
Validate with polarimetry and cross-correlate data using the PICOT framework:
- P opulation: Synthesized compound batches.
- I ntervention: Analytical method variations.
- C omparison: Literature benchmarks.
- O utcome: Consensus on enantiomeric excess (%ee).
- T ime: Longitudinal reproducibility checks .
Q. How do solvent polarity and catalyst choice influence the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Design a factorial experiment varying solvents (THF, DCM, MeCN) and catalysts (Lewis acids: BF₃·OEt₂ vs. TiCl₄). Monitor outcomes via GC-MS and ¹H NMR. Use ANOVA to assess significance of variables. For example:
| Solvent | Catalyst | Regioselectivity (A:B) | p-value |
|---|---|---|---|
| THF | BF₃·OEt₂ | 85:15 | 0.003 |
| DCM | TiCl₄ | 70:30 | 0.012 |
Reference experimental design principles from the FINER model (Feasible, Novel, Ethical, Relevant) to justify variable selection .
Data Analysis & Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Report detailed experimental procedures (e.g., reagent grades, purification steps).
- Include spectral data (NMR shifts, IR peaks) in supplementary materials.
- Use standardized instruments (e.g., 400 MHz NMR) and calibrate equipment pre-use.
- Cross-validate with independent synthesis trials and publish negative results (e.g., failed catalysts) to avoid publication bias .
Q. How should researchers statistically analyze conflicting kinetic data for this compound hydrolysis?
- Methodological Answer : Apply the Arrhenius equation to compare rate constants (k) across studies. Use t-tests or Bland-Altman plots to assess systematic biases. For example:
| Study | Temperature (°C) | k (s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|---|
| A | 25 | 2.1×10⁻⁴ | 85.3 |
| B | 25 | 1.8×10⁻⁴ | 87.1 |
Address discrepancies by controlling variables (pH, ionic strength) and referencing IUPAC protocols for hydrolysis studies .
Frameworks for Research Design
Q. How can the PICOT framework structure a study on this compound’s bioactivity?
- Methodological Answer :
- P : Bacterial strains (e.g., E. coli vs. S. aureus).
- I : Exposure to compound (0.1–10 μM).
- C : Untreated control group.
- O : Minimum inhibitory concentration (MIC).
- T : 24-hour incubation.
This structure ensures clarity in hypothesis testing and aligns with antimicrobial research standards .
Q. What ethical considerations apply when publishing unpublished spectral data for this compound?
- Methodological Answer : Follow the Beilstein Journal’s ethical guidelines:
- Disclose funding sources and conflicts of interest.
- Obtain permission for reused data and cite original studies.
- Share raw data via repositories (e.g., Zenodo) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
